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molecular formula C9H12N2O2 B127775 2-(Benzyloxy)acetohydrazide CAS No. 39256-35-4

2-(Benzyloxy)acetohydrazide

Cat. No. B127775
M. Wt: 180.2 g/mol
InChI Key: KYGYCAUNXCVLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102622B2

Procedure details

To a mixture of 71, (2.7 g, 15 mmol) and trimethyl orthoformate (5 mL) was added p-TSA, (anhydrous, 255 mg, 1.5 mmol). The mixture was refluxed for 3 h and the excess trimethyl orthoformate evaporated under reduced pressure. The crude product was purified over a column of silica gel, eluting with 30% acetone-petroleum ether to give 72 as a colorless liquid (1.4 g), in 49% yield (two steps). 1H NMR (500 MHz, CDCl3) δ 8.43 (s, 1H), 7.39-7.31 (m, 5H), 4.77 (s, 2H), 4.64 (s, 2H).
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
49%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][C:10]([NH:12][NH2:13])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:14](OC)(OC)OC.CC1C=CC(S(O)(=O)=O)=CC=1>>[CH2:1]([O:8][CH2:9][C:10]1[O:11][CH:14]=[N:13][N:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(=O)NN
Name
Quantity
5 mL
Type
reactant
Smiles
C(OC)(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the excess trimethyl orthoformate evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified over a column of silica gel
WASH
Type
WASH
Details
eluting with 30% acetone-petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC=1OC=NN1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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